N1-Acetyl Triethylenetetramine-d4
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Overview
Description
N1-Acetyl Triethylenetetramine-d4 is a deuterated analogue of N1-Acetyl Triethylenetetramine. It is primarily used as an internal standard in plasma extracts for scientific research . The compound has a molecular formula of C8H16D4N4O and a molecular weight of 192.30 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-Acetyl Triethylenetetramine-d4 is synthesized by acetylating Triethylenetetramine with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-Acetyl Triethylenetetramine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetyl group back to the primary amine.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: Triethylenetetramine-d4.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
N1-Acetyl Triethylenetetramine-d4 is widely used in scientific research, including:
Chemistry: As an internal standard in analytical chemistry for quantifying other compounds in plasma extracts.
Biology: Used in metabolic studies to trace the metabolic pathways of Triethylenetetramine.
Medicine: Investigated for its potential therapeutic effects in treating conditions like Wilson’s disease.
Industry: Employed in the production of epoxy curing agents and other industrial chemicals.
Mechanism of Action
N1-Acetyl Triethylenetetramine-d4 exerts its effects by acting as a chelating agent, binding to metal ions such as copper. This binding facilitates the excretion of excess metal ions from the body, which is particularly useful in treating conditions like Wilson’s disease . The compound targets specific molecular pathways involved in metal ion homeostasis .
Comparison with Similar Compounds
Similar Compounds
Triethylenetetramine: The parent compound, used as a crosslinker in epoxy curing.
N1-Acetyl Triethylenetetramine: The non-deuterated analogue, used in similar applications.
N3-Acetyl Triethylenetetramine: Another acetylated derivative with different substitution patterns.
Uniqueness
N1-Acetyl Triethylenetetramine-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The deuterium atoms enhance the compound’s stability and allow for precise quantification in mass spectrometry .
Properties
Molecular Formula |
C8H20N4O |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
N-[2-[[2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethyl]amino]ethyl]acetamide |
InChI |
InChI=1S/C8H20N4O/c1-8(13)12-7-6-11-5-4-10-3-2-9/h10-11H,2-7,9H2,1H3,(H,12,13)/i4D2,5D2 |
InChI Key |
GMXQUOKWLVCFEG-CQOLUAMGSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NCCNC(=O)C)NCCN |
Canonical SMILES |
CC(=O)NCCNCCNCCN |
Origin of Product |
United States |
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